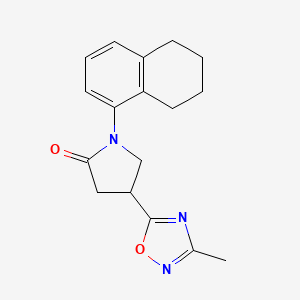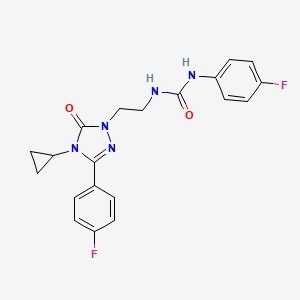![molecular formula C16H11F3N2O B2982203 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone CAS No. 400078-62-8](/img/structure/B2982203.png)
2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone involves various strategies. For instance, the trifluoromethoxylation of alkyl halides has been achieved using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone are diverse. For instance, nucleophilic trifluoromethoxylation of alkyl halides has been reported . Additionally, the synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies .Aplicaciones Científicas De Investigación
Synthesis Techniques and Solvent Effects
The synthesis of quinazolinones, including variants similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone, demonstrates the impact of solvents and catalysts on yields. In the study by Satheesh et al. (2022), the use of 1-butyl-1,2,4-triazolium trifluoroacetate as a catalyst in various solvents revealed that polar protic solvents like water, ethanol, and methanol stabilize ionic intermediates, resulting in higher yields. This study illustrates the importance of solvent selection in the synthesis of quinazolinones, highlighting that green solvents can be effective in optimizing product yields (Satheesh, Gokuldas, Gayathri, & Kandasamy, 2022).
Antiviral and Antimicrobial Properties
Quinazolinones, such as 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone, have been investigated for their antiviral and antimicrobial properties. Gao et al. (2007) synthesized 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives and evaluated their antiviral activities. These compounds exhibited moderate to good activity, demonstrating the potential of quinazolinone derivatives as antiviral agents (Gao, Cai, Yan, Song, Gao, & Chen, 2007). Furthermore, Yan et al. (2016) developed novel quinazolinone derivatives with a 1,2,4-triazolylthioether moiety, showing significant antimicrobial activities against various pathogens. This research underscores the role of quinazolinones in developing new antimicrobial agents (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
Anticancer Activity
Quinazolinone derivatives have also been explored for their potential anticancer properties. Joseph et al. (2010) synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and assessed their in vitro and in vivo anticancer activities, demonstrating the efficacy of these compounds against various cancer cell lines. This study provides a foundation for further exploration of quinazolinones as anticancer agents (Joseph, Pai, Srinivasan, Kedar, Thomas, Jessy, & Singla, 2010).
Novel Synthesis Methods
Advancements in the synthesis of quinazolinones, including eco-friendly approaches and novel catalytic methods, are crucial for expanding their applications in medicinal chemistry. Heravi et al. (2009) reported a green synthesis method for 4(3H)-quinazolinones using silica-supported Preyssler nanoparticles under ultrasonic irradiation, offering a more sustainable and efficient synthesis pathway (Heravi, Sadjadi, Sadjadi, Oskooie, & Bamoharram, 2009).
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)11-5-3-4-10(8-11)9-14-20-13-7-2-1-6-12(13)15(22)21-14/h1-8H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMVPUSQVISCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

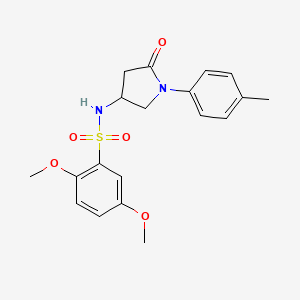
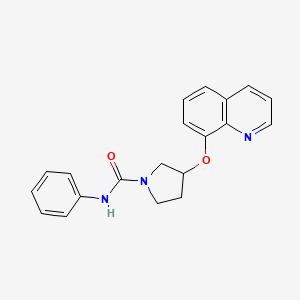
![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)
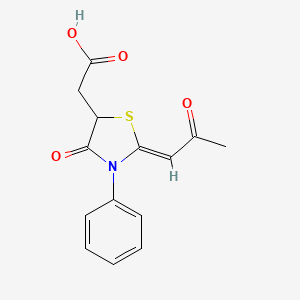
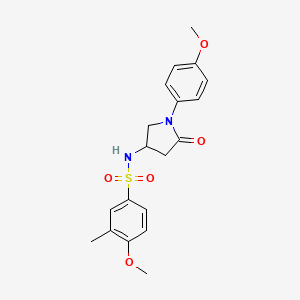
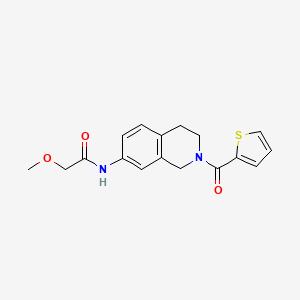
![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)


![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)
